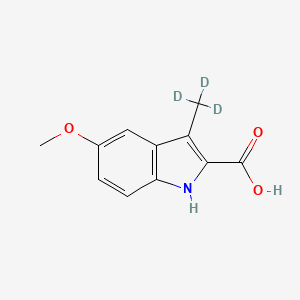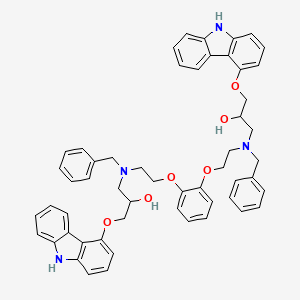
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid (MMIA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MMIA is a labeled compound, which means that it contains isotopes that can be traced in scientific experiments. This feature makes MMIA a valuable tool for researchers who are studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid is not fully understood. However, it is believed that the deuterium-labeled methyl group in 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can interact with various enzymes and proteins in the body. This interaction can provide valuable insights into the biochemical and physiological processes that are being studied.
Efectos Bioquímicos Y Fisiológicos
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid has been shown to have a range of biochemical and physiological effects. For example, studies have shown that 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can inhibit the activity of certain enzymes, such as cytochrome P450. 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid in lab experiments is its ability to act as a tracer molecule. 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can be easily tracked in experiments, which allows researchers to gain valuable insights into the biochemical and physiological processes that are being studied. However, there are some limitations to using 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid in lab experiments. For example, 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid is a labeled compound, which means that it can be expensive to produce. Additionally, the use of labeled compounds can be more complicated than using non-labeled compounds.
Direcciones Futuras
There are many future directions for research involving 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid. One potential avenue is the development of new drugs that contain 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid as a tracer molecule. This could lead to the development of more effective and targeted drugs. Another potential direction is the study of the interactions between 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid and various enzymes and proteins in the body. This could lead to a better understanding of the biochemical and physiological processes that are involved in diseases such as cancer and Alzheimer's disease. Additionally, the use of 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid in imaging techniques, such as positron emission tomography (PET), could provide a valuable tool for medical diagnosis and treatment.
Métodos De Síntesis
The synthesis of 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid involves the incorporation of deuterium, a heavy isotope of hydrogen, into the indole ring of the molecule. This process is achieved through the use of deuterated reagents during the synthesis process. The resulting compound, 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid, contains a deuterium-labeled methyl group, which can be easily traced in scientific experiments.
Aplicaciones Científicas De Investigación
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid has a wide range of applications in scientific research. One of the most significant applications is in the field of drug discovery. 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can be used as a tracer molecule to study the metabolism and pharmacokinetics of new drugs. By introducing 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid into a drug molecule, researchers can track the drug's movement through the body and determine how it is metabolized and eliminated.
Propiedades
IUPAC Name |
5-methoxy-3-(trideuteriomethyl)-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-8-5-7(15-2)3-4-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXMQDRGVOOXSQ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(NC2=C1C=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)



![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)



